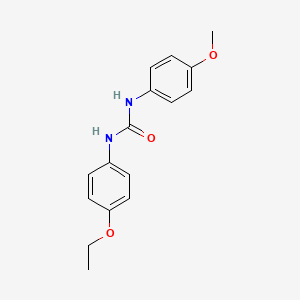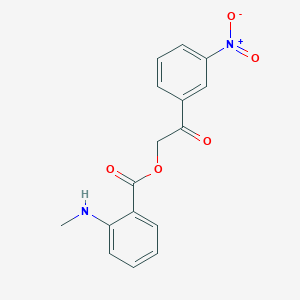
N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)urea, commonly known as EMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMU belongs to the class of urea derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Applications De Recherche Scientifique
EMU has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. EMU has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. EMU has also been shown to inhibit the growth of cancer cells, indicating its potential as an antitumor agent. Furthermore, EMU has been found to possess antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs to treat bacterial and fungal infections.
Mécanisme D'action
The mechanism of action of EMU is not fully understood, but it has been suggested that EMU may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. EMU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. EMU has also been found to induce apoptosis, or programmed cell death, in cancer cells, indicating that it may act by modulating the expression of certain genes.
Biochemical and Physiological Effects
EMU has been found to possess a wide range of biochemical and physiological effects. EMU has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent. EMU has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential as an antioxidant agent. Furthermore, EMU has been found to reduce the levels of glucose and triglycerides in the blood, indicating its potential as an anti-diabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
EMU has several advantages for lab experiments. EMU is relatively easy to synthesize and purify, making it readily available for research purposes. EMU has also been found to be relatively stable and non-toxic, making it suitable for in vitro and in vivo studies. However, EMU has some limitations for lab experiments. EMU has low solubility in water, which may limit its use in certain experimental conditions. EMU also has limited bioavailability, which may limit its use in animal studies.
Orientations Futures
For the study of EMU include further investigation of its mechanism of action, its potential as a therapeutic agent, and the development of new formulations and derivatives.
Méthodes De Synthèse
EMU can be synthesized by reacting 4-ethoxyaniline and 4-methoxyaniline with phosgene in the presence of a base such as triethylamine. The reaction yields EMU as a white crystalline solid with a melting point of 137-139°C. The purity of EMU can be confirmed by NMR and mass spectrometry.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15-10-6-13(7-11-15)18-16(19)17-12-4-8-14(20-2)9-5-12/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYHIYPYDBTYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)

![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)

![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)